molecular formula C15H14N2O2 B11809715 N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine

N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine

Cat. No.: B11809715
M. Wt: 254.28 g/mol
InChI Key: HRQYOZQHCWAUOF-UHFFFAOYSA-N
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Description

N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine (CAS 1344687-48-4) is a high-purity benzo[d]isoxazole derivative offered for research applications. This compound features a methoxy-substituted aromatic ring and an N-benzylamine group at the 3-position, a structural motif of significant interest in medicinal chemistry. Benzo[d]isoxazole scaffolds are recognized for their diverse biological activities, particularly in the development of immunomodulatory and anticancer agents . Research on structurally similar N-benzyl benzo[d]isoxazolamine derivatives has identified them as potent and selective inhibitors of epigenetic targets like the TRIM24 bromodomain, demonstrating promising anti-proliferative activity against prostate cancer and non-small cell lung cancer (NSCLC) cell lines . Furthermore, various isoxazole derivatives have been shown to exhibit immunosuppressive properties by inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines such as TNF-α . The specific mechanism of action for this compound is an area of active investigation, but related analogs are known to act through the induction of pro-apoptotic pathways, involving the increased expression of caspases and Fas . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-benzyl-5-methoxy-1,2-benzoxazol-3-amine

InChI

InChI=1S/C15H14N2O2/c1-18-12-7-8-14-13(9-12)15(17-19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)

InChI Key

HRQYOZQHCWAUOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2NCC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Strategies for N Benzyl 5 Methoxybenzo D Isoxazol 3 Amine

Retrosynthetic Disconnection Analysis of N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials.

Identification of Key Precursors and Strategic Bonds

The structure of this compound presents several logical points for disconnection. The most apparent strategic bonds are those connecting the benzylamino group to the benzisoxazole core and the bonds that form the isoxazole (B147169) ring itself.

Two primary disconnection approaches can be envisioned:

Disconnection of the C3-N Bond: The bond between the C3 position of the benzisoxazole ring and the nitrogen of the benzylamino group is a key strategic disconnection. This leads to a 3-substituted benzisoxazole intermediate (e.g., 3-halo or 3-amino benzisoxazole) and benzylamine (B48309) or a benzyl (B1604629) halide. This approach simplifies the problem to the synthesis of the core 5-methoxybenzo[d]isoxazole (B1612025) scaffold.

Disconnection of the Isoxazole Ring: A more fundamental disconnection involves breaking the N-O and C-C bonds of the heterocyclic ring. This approach is common in benzisoxazole synthesis and leads to ortho-substituted benzene (B151609) precursors. chim.it

N-O Bond Disconnection: Cleavage of the N-O bond retrosynthetically points to an o-hydroxyaryl imine or a related derivative. chim.it For the target molecule, this would suggest a precursor like a substituted 2-hydroxy-4-methoxybenzonitrile (B1312819) derivative that can react with an N-benzyl intermediate.

C-O and C-C Bond Disconnection (Cycloaddition Approach): A powerful strategy involves forming two bonds of the ring in a single step via a cycloaddition reaction. nih.gov Retrosynthetically, this breaks the benzisoxazole into a benzyne (B1209423) and a nitrile oxide. This suggests key precursors such as a 4-methoxybenzyne equivalent and a nitrile oxide bearing the N-benzylamino moiety or a group that can be converted to it.

Based on these disconnections, a table of potential key precursors can be compiled.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis
Retrosynthetic ApproachKey PrecursorsRationale
Cyclocondensation2-Hydroxy-4-methoxybenzonitrileProvides the substituted benzene ring and nitrile for C3 of the isoxazole.
CyclocondensationBenzylamine or N-Benzyl IntermediatesSource of the N-benzylamino group at the C3 position.
Nitrile Oxide Cycloaddition4-Methoxybenzyne Precursor (e.g., 2-bromo-5-methoxyaniline (B1269708) or 2-(trimethylsilyl)-5-methoxyphenyl triflate)Forms the benzene portion of the benzisoxazole ring. nih.gov
Nitrile Oxide CycloadditionN-Benzyl-2-chloro-2-(hydroxyimino)acetamide or similar nitrile oxide precursorServes as the 1,3-dipole to form the isoxazole ring with the amine pre-installed.
Ring Closure of Oxime2-Halo-4-methoxybenzaldehyde OximePrecursor for intramolecular C-O bond formation to build the isoxazole ring. chim.it

Evolution of Traditional Benzisoxazole Synthesis Applied to this compound

The synthesis of the benzisoxazole core has evolved significantly, with several robust methods now available that can be adapted for the specific target molecule.

Cyclocondensation Reactions of o-Hydroxynitriles with N-Benzyl Intermediates

One of the most direct methods for constructing 3-substituted benzisoxazoles involves the cyclization of o-hydroxybenzonitriles. organic-chemistry.org This pathway is attractive for the synthesis of this compound as the required starting material, 2-hydroxy-4-methoxybenzonitrile, is readily accessible.

The general strategy involves the activation of the nitrile group to facilitate an intramolecular attack by the phenolic oxygen. An efficient one-pot method involves a PPh₃-mediated Barbier-Grignard-type reaction, where an o-hydroxybenzonitrile reacts with a bromide. organic-chemistry.org Adapting this, 2-hydroxy-4-methoxybenzonitrile could potentially react with an N-benzyl halide derivative or a related intermediate under specific conditions to form the desired product. However, direct amination at the nitrile carbon to form the 3-amino functionality often requires different strategies, such as converting the nitrile to an imidate or a related activated species before cyclization.

Table 2: Proposed Reactants for Cyclocondensation Pathway
Starting MaterialKey Reagent/IntermediatePotential Reaction Type
2-Hydroxy-4-methoxybenzonitrileBenzylamineBase- or acid-catalyzed addition to nitrile followed by cyclization.
2-Hydroxy-4-methoxybenzonitrileN-BenzylformamideReaction to form an intermediate that cyclizes upon dehydration.
2-Hydroxy-4-methoxybenzaldehydeBenzylamine, followed by conversion of aldehyde to nitrile in situMulti-step, one-pot sequence.

Exploration of Nitrile Oxide Cycloaddition Pathways for Benzisoxazole Formation

The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile is a powerful and highly convergent method for forming isoxazole rings. beilstein-journals.org For benzisoxazoles, the reaction typically involves the cycloaddition of a nitrile oxide with a benzyne intermediate. nih.gov This approach offers a direct route to functionalized benzisoxazoles under mild conditions. nih.govorganic-chemistry.org

The synthesis of this compound via this pathway would involve two key reactive intermediates generated in situ:

4-Methoxybenzyne: Generated from a precursor like 2-(trimethylsilyl)-5-methoxyphenyl triflate upon treatment with a fluoride (B91410) source (e.g., CsF). nih.gov

A Nitrile Oxide Precursor: This would ideally be a species like N-benzyl-2-chloro-2-(hydroxyimino)acetamide. The nitrile oxide is generated from the corresponding chlorooxime by elimination of HCl, often promoted by the same base used to generate the benzyne. nih.gov

The two reactive intermediates would then undergo a [3+2] cycloaddition to form the target benzisoxazole ring system. The success of this reaction often depends on carefully controlling the relative rates of formation of the benzyne and the nitrile oxide to minimize side reactions, such as the dimerization of the nitrile oxide. nih.gov Slow addition of the chlorooxime precursor is a common strategy to achieve high yields. organic-chemistry.org

Novel Ring-Closing Strategies for the Benzisoxazole Core of this compound

Beyond traditional methods, several novel ring-closing strategies have emerged for the synthesis of the benzisoxazole core. These often provide alternative pathways that may offer advantages in terms of substrate scope, reaction conditions, or regioselectivity.

One notable strategy involves the intramolecular cyclization of ortho-hydroxyaryl N-H ketimines. organic-chemistry.org In this approach, an o-hydroxyaryl ketone is first condensed with an amine to form a ketimine. This intermediate is then treated with an N-chlorinating agent to form an N-Cl imine. Under anhydrous conditions, this intermediate can undergo N-O bond formation to yield the 3-substituted benzisoxazole. organic-chemistry.org Applying this to the target molecule would involve condensing 2-hydroxy-4-methoxyacetophenone with benzylamine, followed by chlorination and anhydrous cyclization.

Another approach is the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide (INOC). mdpi.com This requires a substrate where both the nitrile oxide precursor (e.g., an aldoxime) and the dipolarophile (e.g., an alkyne or alkene) are present in the same molecule. While more complex to design for this specific target, such intramolecular strategies can be highly efficient in building polycyclic systems by forming two rings in a single step. mdpi.com

These modern strategies highlight the ongoing development in heterocyclic chemistry, providing a diverse toolkit for the synthesis of complex molecules like this compound.

Modern Catalytic Methodologies for the Formation of this compound

The construction of the this compound scaffold benefits significantly from contemporary catalytic methods. These strategies offer milder reaction conditions, higher yields, and greater control over the chemical transformation compared to traditional synthetic routes.

Transition-Metal-Mediated C-N Bond Formations

Transition-metal catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles. For the formation of the benzisoxazole core and the subsequent introduction of the benzylamino group, palladium- and copper-based catalysts are particularly prominent.

A key strategy involves the intramolecular cyclization of o-substituted aryloximes. For instance, palladium-catalyzed cyclizations of 2-haloaryl oximes can efficiently form the benzisoxazole ring. chim.it The reaction typically proceeds in the presence of a palladium source, such as Pd(OAc)₂, and a base. This approach avoids harsh conditions often required in traditional base-promoted ring closures. chim.it

Following the formation of a 3-amino-5-methoxybenzo[d]isoxazole intermediate, the crucial C-N bond for the N-benzyl group can be formed through well-established cross-coupling reactions. Copper-catalyzed N-arylation or N-alkylation reactions provide a direct path for this transformation. bohrium.com These methods complement existing strategies and enhance the modularity of the synthesis, allowing for the introduction of various substituents.

Table 1: Examples of Transition-Metal-Catalyzed Reactions in Benzisoxazole Synthesis
Catalyst SystemSubstrate TypeReaction TypeKey AdvantagesReference
Pd(OAc)₂ / t-BuONao-Haloaryl oximesIntramolecular CyclizationExcellent yields (up to 88%), gentle heating chim.it
CuI / 1,10-phenanthroline2-Bromoanilines and Acyl ChloridesDomino Acylation/AnnulationOne-pot synthesis, complements 2-aminophenol (B121084) routes organic-chemistry.org
Cp*Co(III)Anthranils (2,1-benzisoxazoles)C-H Amination via Ring OpeningRedox-neutral conditions, novel mechanistic pathway researchgate.net

Photocatalytic and Electrocatalytic Routes to Benzisoxazole-3-amines

In recent years, photocatalysis and electrocatalysis have emerged as powerful green alternatives for organic synthesis. These methods utilize light or electricity, respectively, to drive chemical reactions, often under very mild conditions.

Electrochemical synthesis offers a sustainable and highly controllable method for constructing the benzisoxazole scaffold. A notable example is the cathodic reduction of nitroarenes to form 3-substituted 2,1-benzisoxazoles. nih.gov This approach is characterized by its simple setup, use of inexpensive carbon electrodes, and environmentally benign conditions, avoiding harsh chemical reductants. By starting with an appropriately substituted 2-nitro precursor, this electrochemical cyclization could be adapted to produce the 5-methoxybenzo[d]isoxazol core.

Visible-light photocatalysis provides an efficient pathway for forming C-N bonds. While direct photocatalytic synthesis of the target compound is not extensively documented, the principles of photocatalytic dehydrogenation can be applied to the N-benzylation step. rsc.org This strategy could enable the coupling of a 3-amino-5-methoxybenzo[d]isoxazole with benzyl alcohol under mild, light-induced conditions, suppressing side reactions often seen under oxidative conditions. rsc.org

Organocatalytic Approaches for Enhanced Selectivity

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative that can provide high levels of selectivity and reduce toxic waste. For the synthesis of isoxazole derivatives, organocatalysts have proven effective in multicomponent reactions.

Three-component reactions involving aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters can be efficiently catalyzed by organocatalysts like 2-aminopyridine (B139424) or amine-functionalized cellulose (B213188) to produce isoxazol-5(4H)-ones. clockss.orgmdpi.comresearchgate.net These reactions often proceed in green solvents like water and at room temperature. mdpi.comresearchgate.net While this constructs a different isoxazole isomer, the underlying principle of using an organocatalyst to facilitate the condensation and cyclization steps could be applied to a synthetic route for this compound, potentially enhancing the reaction's efficiency and selectivity. The catalyst activates the substrates through hydrogen bonding or by forming reactive intermediates, lowering the energy barrier for the cyclization. clockss.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is crucial for the sustainable production of fine chemicals. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Solvent-Free and Aqueous Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Significant progress has been made in developing synthetic routes for benzisoxazoles and related heterocycles in environmentally benign media.

Aqueous reaction conditions have been successfully employed for the synthesis of benzoxazoles using catalysts like samarium triflate or copper sulfate (B86663). organic-chemistry.orgorgchemres.org Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Ultrasound irradiation can be used in conjunction with aqueous media to enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. mdpi.com

Solvent-free synthesis represents another powerful green strategy. Reactions can be carried out by heating a mixture of neat reactants, often with a catalyst. nih.govresearchgate.net For example, the synthesis of benzoxazoles has been achieved using a Brønsted acidic ionic liquid gel as a recyclable, heterogeneous catalyst under solvent-free conditions at elevated temperatures. nih.gov Continuous flow systems using heterogeneous catalysts also offer a waste-minimized protocol, as demonstrated in the synthesis of 2-arylbenzoxazoles. rsc.org

Table 2: Green Solvents and Conditions in Heterocycle Synthesis
MethodSolvent/ConditionCatalyst ExampleAdvantagesReference
Aqueous SynthesisWaterSamarium triflateEnvironmentally friendly, mild conditions, reusable catalyst organic-chemistry.org
SonochemistryWater/GlycerolCopper sulfate (CuSO₄)Short reaction times, high yields, energy efficient orgchemres.orgmdpi.com
Solvent-FreeNeat, 130 °CBrønsted Acidic Ionic Liquid (BAIL) gelNo organic solvent, recyclable catalyst, simple work-up nih.gov
Continuous FlowCyclopentylmethyl etherHeterogeneous Manganese systemsMinimal metal leaching, faster synthesis, waste minimization rsc.org

Atom Economy and Waste Minimization in this compound Production

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful.

Synthetic routes for this compound should be designed to maximize atom economy. For example, a [3+2] cycloaddition reaction to form the benzisoxazole ring would be highly atom-economical, as all atoms from the two reacting components are incorporated into the product. organic-chemistry.org In contrast, substitution reactions that generate stoichiometric byproducts, such as salts, have lower atom economy.

Waste minimization can be achieved through several strategies:

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents dramatically reduces waste. primescholars.com The use of heterogeneous, recyclable catalysts is particularly beneficial as it simplifies product purification and allows the catalyst to be reused. rsc.org

Flow Chemistry: Continuous flow processes can minimize waste by improving reaction control, reducing reaction volumes, and enabling easier integration of catalyst recycling loops. rsc.org

By prioritizing these advanced catalytic and green chemistry principles, the synthesis of this compound can be performed in a more efficient, selective, and environmentally responsible manner.

Scale-Up Considerations and Process Intensification for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of scale-up parameters and process intensification strategies. The primary goals are to ensure safety, improve efficiency, reduce costs, and maintain product quality and consistency. Key challenges in scaling up the synthesis of complex heterocyclic molecules like isoxazoles often include managing reaction exotherms, ensuring efficient mixing, and optimizing purification processes to handle larger volumes. Process intensification, through methodologies like continuous flow chemistry or optimized batch processing, offers viable solutions to these challenges.

Continuous Flow Chemistry for Efficient Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceutical intermediates, offering significant advantages over traditional batch processing, particularly for multi-step syntheses common for isoxazole derivatives. researchgate.net This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

One of the major benefits of flow chemistry is superior heat transfer due to the high surface-area-to-volume ratio in microreactors. researchgate.net This is critical for controlling potentially exothermic steps in the synthesis of the benzo[d]isoxazole core, such as chlorination of oxime precursors, thereby preventing thermal runaways and improving selectivity. researchgate.net Furthermore, unstable or hazardous intermediates can be generated and consumed in situ, minimizing risks associated with their accumulation and storage. researchgate.net

The synthesis of this compound can be envisioned as a "telescoped" multi-step flow process, where sequential transformations occur in a continuous stream without the need for isolating intermediates. researchgate.net This enhances efficiency and reduces waste and processing time. For instance, the synthesis of a key precursor, N-benzylhydroxylamine, has been successfully optimized using continuous flow technology, achieving high yields and reducing the required excess of reagents compared to batch methods. mdpi.com This continuously produced precursor could then be fed directly into a subsequent reactor for condensation and cyclization to form the final product.

Automated, self-optimizing flow platforms can further accelerate process development. By integrating in-line analytics, machine learning algorithms can rapidly screen a wide range of reaction variables (e.g., temperature, flow rate, stoichiometry) to identify optimal conditions for both the reaction and subsequent purification steps like liquid-liquid extraction. d-nb.info This methodology has been successfully used to optimize the synthesis and work-up of related N-benzyl amine compounds, significantly improving purity. d-nb.info

Table 1: Illustrative Parameters for a Multi-Step Continuous Flow Synthesis of an Isoxazole Core

StepReactor TypeTemperature (°C)Residence Time (min)ReagentsKey Benefit
Oximation Packed Bed Reactor25 - 4010 - 20Aldehyde, HydroxylamineEfficient mixing, phase separation
Chlorination Microreactor0 - 10< 5Oxime, N-ChlorosuccinimideSuperior heat control for exothermic reaction researchgate.net
Cycloaddition Heated Coil Reactor80 - 12015 - 30Chloro-oxime, AmineAccess to higher temperatures for faster reaction researchgate.net
Purification Liquid-Liquid Extractor252 - 5Crude Product, Solvent SystemIn-line extraction and purification d-nb.info

This table presents representative conditions based on flow chemistry principles for isoxazole synthesis; specific parameters for this compound would require experimental optimization.

Batch Reactor Optimization and Yield Enhancement

While flow chemistry offers distinct advantages, batch reactors remain the cornerstone of much of the chemical industry. Optimizing batch processes for the synthesis of this compound is crucial for maximizing yield, ensuring purity, and maintaining operational efficiency at scale.

A critical aspect of synthesizing 3-amino isoxazole derivatives is controlling the regioselectivity of the cyclization reaction. organic-chemistry.org Studies on related 3-amino-5-alkyl isoxazoles have shown that reaction parameters such as pH and temperature are key determinants of the isomeric outcome. organic-chemistry.org For the formation of the desired 3-amino isomer, maintaining a pH between 7 and 8 and a temperature at or below 45°C is often crucial, as these conditions favor the reaction of hydroxylamine with the nitrile precursor over other functional groups. organic-chemistry.org At a larger scale, this requires robust pH monitoring and control systems within the batch reactor, as well as an efficient cooling system to dissipate heat from the reaction and any mixing energy.

Yield enhancement in batch reactors also hinges on optimizing reagent stoichiometry, addition rates, and solvent choice. The order and rate of reagent addition can significantly impact side-product formation. For example, slow, controlled addition of a reactive intermediate can help maintain a low instantaneous concentration, minimizing dimerization or polymerization reactions. Solvent selection influences reactant solubility, reaction rates, and ease of product isolation.

The table below outlines key parameters that would require optimization for the batch synthesis of this compound, based on established methods for similar compounds. organic-chemistry.org

Table 2: Key Optimization Parameters for Batch Synthesis of 3-Amino-Isoxazoles

ParameterRange/OptionsGoalRationale
pH 7.0 - 8.0Maximize 3-amino isomer formationDirects regioselectivity of hydroxylamine attack on the nitrile precursor. organic-chemistry.org
Temperature 25 - 45 °CControl regioselectivity, minimize degradationLower temperatures favor the desired reaction pathway for 3-amino isoxazoles. organic-chemistry.org
Solvent Ethanol (B145695), Acetonitrile, DMFImprove solubility, enhance yieldSolvent choice impacts reaction kinetics and product isolation efficiency. researchgate.net
Catalyst Base (e.g., K₂CO₃, DIPEA)Promote cyclizationA suitable base is required to facilitate the ring-closing step.
Work-up Extraction, CrystallizationIsolate pure productEfficient separation from by-products and unreacted starting materials is key to high final yield.

This table illustrates critical variables for process optimization based on analogous chemical systems.

Ultimately, a combination of kinetic studies, Design of Experiments (DoE) methodologies, and Process Analytical Technology (PAT) can be employed to develop a comprehensive understanding of the reaction landscape. This allows for the creation of a robust and scalable batch process that consistently delivers high yields of this compound.

Chemical Transformations and Derivatization Pathways of N Benzyl 5 Methoxybenzo D Isoxazol 3 Amine

Reactivity at the Exocyclic Amine Nitrogen of N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine

The nitrogen atom of the exocyclic benzylamino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic allows it to readily participate in reactions with a wide range of electrophiles, providing a versatile handle for the synthesis of diverse analogues.

Nucleophilic Acylation and Sulfonylation Reactions

The exocyclic amine of 3-aminobenzo[d]isoxazole derivatives readily undergoes nucleophilic attack on acylating and sulfonylating agents. The N-benzyl substituent in the target compound does not impede this reactivity. Reactions with acid chlorides, anhydrides, or sulfonyl chlorides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), proceed smoothly to afford the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of lead compounds.

For instance, the reaction of this compound with acetyl chloride would be expected to yield N-acetyl-N-benzyl-5-methoxybenzo[d]isoxazol-3-amine. Similarly, treatment with benzenesulfonyl chloride would produce the corresponding N-benzyl-N-(phenylsulfonyl)-5-methoxybenzo[d]isoxazol-3-amine.

ReagentBaseExpected Product
Acetyl ChlorideTriethylamineN-Acetyl-N-benzyl-5-methoxybenzo[d]isoxazol-3-amine
Benzoyl ChloridePyridineN-Benzoyl-N-benzyl-5-methoxybenzo[d]isoxazol-3-amine
Methanesulfonyl ChlorideTriethylamineN-Benzyl-N-(methylsulfonyl)-5-methoxybenzo[d]isoxazol-3-amine
p-Toluenesulfonyl ChloridePyridineN-Benzyl-N-(tosyl)-5-methoxybenzo[d]isoxazol-3-amine

Alkylation and Reductive Amination Strategies

Further substitution on the exocyclic nitrogen can be achieved through alkylation reactions. Treatment of this compound with alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a suitable base, would lead to the formation of the corresponding tertiary amine. However, over-alkylation to form quaternary ammonium (B1175870) salts can be a competing side reaction.

Reductive amination offers a more controlled method for introducing diverse alkyl groups. This two-step, one-pot process would involve the initial formation of an iminium ion intermediate by reacting the parent 5-methoxybenzo[d]isoxazol-3-amine (B123423) with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride. While the target compound is already N-benzylated, this strategy is highly relevant for the synthesis of analogues starting from the primary 3-amino precursor.

Formation of Schiff Bases and Subsequent Cyclization Reactions

While the secondary amine of this compound cannot directly form a Schiff base, the parent primary amine, 3-amino-5-methoxybenzo[d]isoxazole, readily condenses with aldehydes and ketones to form the corresponding imines (Schiff bases). nih.govnih.gov These reactions are typically catalyzed by a trace amount of acid. For example, reacting 3-amino-5-methylisoxazole (B124983) with various benzaldehyde (B42025) derivatives in ethanol (B145695) with a few drops of glacial acetic acid yields the corresponding Schiff bases. nih.gov

These imine intermediates are valuable synthons for further chemical transformations. For instance, reaction of a Schiff base derived from a 3-aminoisoxazole (B106053) with thioglycolic acid can lead to the formation of thiazolidin-4-one derivatives, a class of heterocycles with known biological activities. researchgate.net

Aldehyde/Ketone ReactantResulting Schiff Base IntermediatePotential Cyclization Product (with Thioglycolic Acid)
BenzaldehydeN-(Benzylidene)-5-methoxybenzo[d]isoxazol-3-amine2-(Benzo[d]isoxazol-3-yl)-3-phenylthiazolidin-4-one derivative
4-ChlorobenzaldehydeN-(4-Chlorobenzylidene)-5-methoxybenzo[d]isoxazol-3-amine2-(Benzo[d]isoxazol-3-yl)-3-(4-chlorophenyl)thiazolidin-4-one derivative
AcetoneN-(Propan-2-ylidene)-5-methoxybenzo[d]isoxazol-3-amine2-(Benzo[d]isoxazol-3-yl)-3,3-dimethylthiazolidin-4-one derivative

Electrophilic and Nucleophilic Substitutions on the Benzo Ring of this compound

The benzisoxazole ring system is aromatic and can undergo substitution reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the fused isoxazole (B147169) ring and the substituents on the benzene (B151609) ring, most notably the activating 5-methoxy group.

Regioselective Halogenation and Nitration Studies

Electrophilic aromatic substitution on the benzo[d]isoxazole core is influenced by the directing effects of the existing substituents. The 5-methoxy group is a strong activating, ortho-para directing group. The fused isoxazole ring is generally considered to be deactivating. Therefore, electrophilic attack is predicted to occur at the positions ortho or para to the methoxy (B1213986) group, namely positions 4, 6, and 7. Of these, positions 4 and 6 are ortho to the methoxy group and are expected to be the most activated.

Nitration: The nitration of isoxazole derivatives can be achieved using various nitrating agents. clockss.orgresearchgate.net For 5-phenylisoxazole, treatment with nitric acid in acetic anhydride (B1165640) leads to nitration at the 4-position of the isoxazole ring. clockss.org For the benzo[d]isoxazole system, nitration with nitric acid in trifluoroacetic anhydride is a viable method for introducing a nitro group onto the benzene ring. researchgate.net Given the directing effect of the 5-methoxy group, nitration of this compound would be expected to yield primarily 4-nitro and/or 6-nitro substituted products.

Halogenation: Electrophilic halogenation, for example with N-bromosuccinimide (NBS) or iodine monochloride (ICl), would follow a similar regiochemical preference. nih.govorganic-chemistry.org The electron-donating methoxy group strongly activates the 4 and 6 positions towards electrophilic attack, leading to the selective formation of 4-bromo- or 6-bromo-N-benzyl-5-methoxybenzo[d]isoxazol-3-amine.

ReactionReagentPredicted Major Product(s)
NitrationHNO₃ / H₂SO₄N-Benzyl-5-methoxy-4-nitrobenzo[d]isoxazol-3-amine and/or N-Benzyl-5-methoxy-6-nitrobenzo[d]isoxazol-3-amine
BrominationN-Bromosuccinimide (NBS)4-Bromo-N-benzyl-5-methoxybenzo[d]isoxazol-3-amine
IodinationIodine Monochloride (ICl)N-Benzyl-4-iodo-5-methoxybenzo[d]isoxazol-3-amine

Introduction of Diverse Functionalities via Lithiation/Quenching Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The methoxy group is an effective directed metalation group (DMG). Treatment of methoxy-substituted aromatics with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium, typically results in deprotonation at the most acidic ortho position.

For this compound, the most likely site for lithiation would be the C-4 position, which is ortho to the methoxy group and activated by it. The resulting 4-lithio intermediate is a potent nucleophile that can be "quenched" with a variety of electrophiles to introduce a wide range of functional groups. This method provides a predictable and efficient route to 4-substituted derivatives that may be difficult to access via classical electrophilic substitution.

Electrophile QuenchIntroduced Functional GroupResulting 4-Substituted Product
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)3-(Benzylamino)-5-methoxybenzo[d]isoxazole-4-carboxylic acid
Iodine (I₂)Iodide (-I)N-Benzyl-4-iodo-5-methoxybenzo[d]isoxazol-3-amine
Dimethylformamide (DMF)Aldehyde (-CHO)3-(Benzylamino)-5-methoxybenzo[d]isoxazole-4-carbaldehyde
Trimethylsilyl chloride (TMSCl)Trimethylsilyl (-Si(CH₃)₃)N-Benzyl-5-methoxy-4-(trimethylsilyl)benzo[d]isoxazol-3-amine

Metal-Catalyzed Cross-Coupling Reactions on Halogenated this compound Derivatives

The introduction of a halogen atom (e.g., Br, I) onto the benzene portion of the this compound core is a critical first step for enabling a wide array of metal-catalyzed cross-coupling reactions. The order of reactivity for these halogens in such reactions is typically I > Br >> Cl. nih.gov These transformations are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the parent molecule. nih.goveie.grnih.govmdpi.comresearchgate.net

The Suzuki-Miyaura and Sonogashira reactions are cornerstone methods in modern organic synthesis for the formation of C-C bonds. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its high functional group tolerance and has been successfully applied to halogenated isoxazole systems. nih.govresearchgate.net For a halogenated derivative of this compound, this reaction would enable the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the scaffold.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is the most common method for synthesizing arylalkynes. Its application to halogenated isoxazoles is well-documented, affording C4-alkynylisoxazoles in high yields. researchgate.netnih.gov Applying this to a halogenated this compound derivative would allow for the installation of alkynyl moieties, which can serve as versatile handles for further chemical transformations.

Below is a table outlining plausible reaction conditions and partners for these couplings on a hypothetical halogenated this compound substrate.

ReactionCoupling PartnerTypical Catalyst SystemTypical BasePotential Product Moiety
Suzuki-MiyauraArylboronic Acids (e.g., Phenylboronic acid)Pd(OAc)₂, SPhosK₃PO₄Bi-aryl structures
Suzuki-MiyauraAlkenylboronic Esters (e.g., Vinylboronic acid pinacol (B44631) ester)PdCl₂(dppf)Cs₂CO₃Styrenyl derivatives
Suzuki-MiyauraPotassium AlkyltrifluoroboratesPd(OAc)₂, JohnPhosCs₂CO₃Alkylated arenes
SonogashiraTerminal Alkynes (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuITriethylamine (Et₃N)Aryl-alkyne conjugates
SonogashiraSilyl-protected Alkynes (e.g., Trimethylsilylacetylene)Pd(PPh₃)₄, CuIDiisopropylamine (DIPA)Alkynyl derivatives (after deprotection)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a dominant method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgacsgcipr.org

For a halogenated this compound derivative, the Buchwald-Hartwig reaction would allow for the introduction of a second nitrogen-based substituent onto the benzene ring. This could involve coupling with a wide variety of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. The choice of palladium source, phosphine (B1218219) ligand, and base is crucial for achieving high yields and depends on the specific coupling partners used. beilstein-journals.org

Amine Coupling PartnerTypical Catalyst/LigandTypical BasePotential Product Class
Primary Alkylamines (e.g., Butylamine)Pd₂(dba)₃ / XantPhosCs₂CO₃N-Alkyl diamine derivatives
Secondary Amines (e.g., Morpholine)Pd(OAc)₂ / BINAPNaOtBuN-Heterocyclic derivatives
Anilines (e.g., Aniline)Pd(OAc)₂ / RuPhosK₃PO₄Diaryl diamine derivatives
Amides (e.g., Benzamide)Pd(OAc)₂ / XantPhosK₂CO₃N-Acylamino derivatives
Ammonia Equivalents (e.g., Benzophenone imine)Pd(OAc)₂ / X-PhosNaOtBuPrimary amine derivatives (after hydrolysis)

Direct C-H activation/arylation is an increasingly important strategy that avoids the need for pre-functionalized substrates like organohalides or organometallics. beilstein-journals.org This approach involves the palladium-catalyzed coupling of an aromatic C-H bond directly with an aryl halide. Research on related heterocyclic systems like benzoxazoles and 2,1-benzisoxazoles has shown that C-H arylation is a viable and powerful method for derivatization. researchgate.netresearchgate.net

For this compound, direct arylation or alkenylation would likely occur at one of the available C-H positions on the electron-rich benzene ring (C-4, C-6, or C-7). The regioselectivity would be influenced by steric and electronic factors, as well as the specific catalyst and directing groups involved. This methodology offers a more atom-economical route to bi-aryl and styrenyl derivatives compared to traditional cross-coupling reactions. organic-chemistry.org

ReactionCoupling PartnerTypical CatalystTypical Additive/BaseSolvent
Direct ArylationAryl Bromides (e.g., 4-Bromotoluene)Pd(OAc)₂KOAc or K₂CO₃DMA or Toluene
Direct ArylationAryl Iodides (e.g., Iodobenzene)PdCl(C₃H₅)(dppb)KOAcDMF
Direct AlkenylationAlkenyl Bromides (e.g., (E)-β-Bromostyrene)Pd(PPh₃)₄LiOtBu1,4-Dioxane
Direct AlkenylationAlkenyl Iodides[Pd(dppf)Cl₂]Ag₂CO₃DMF/H₂O

Transformations Involving the Isoxazole Ring System of this compound

The isoxazole ring contains a relatively weak N-O bond, which makes it susceptible to cleavage under various conditions, leading to ring-opening or rearrangement reactions. These transformations can be exploited to convert the benzisoxazole scaffold into entirely new heterocyclic systems.

The cleavage of the N-O bond in the 1,2-benzisoxazole (B1199462) ring is a known transformation that can be initiated by bases, acids, or reducing agents. A classic example is the Kemp elimination, where a strong base attacks a proton at the C-3 position, inducing the cleavage of the N-O bond to yield a 2-hydroxybenzonitrile (B42573) species. wikipedia.org For this compound, this base-induced ring-opening would be expected to produce a 2-hydroxy-5-methoxy-benzonitrile derivative, following the loss of the benzylamine (B48309) group.

Furthermore, transition metals can catalyze the ring-opening of benzisoxazoles. Rhodium-catalyzed reactions, for instance, can lead to the formation of functionalized pyrroles and isoquinolines through a ring-opening and ring-closing cascade mechanism. researchgate.net Reductive cleavage of the N-O bond, often with agents like H₂/Pd or samarium iodide, can also open the ring to form o-hydroxy imines or related structures, which can be valuable synthetic intermediates.

Beyond simple ring-opening, the benzisoxazole core can undergo fascinating rearrangement reactions to form isomeric heterocyclic structures. It has been reported that under certain basic conditions, benzisoxazoles can rearrange to form the more thermodynamically stable benzoxazoles. rsc.org

The proposed mechanism for this transformation involves an initial deprotonation, followed by cleavage of the N-O bond. This is thought to proceed via a Neber-type rearrangement, which generates a highly strained azirine intermediate. rsc.org This azirine can then exist in equilibrium with a nitrile ylide, which subsequently undergoes a 6π electrocyclic ring closure to form the final benzoxazole (B165842) product. rsc.org This pathway provides a sophisticated method for converting one heterocyclic core into another, opening up new avenues for structural diversification starting from the this compound scaffold.

Functionalization of the Isoxazole Ring via C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, including isoxazoles. For this compound, the isoxazole ring possesses a C-H bond at the 4-position that is a prime target for such transformations. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Recent studies have demonstrated the feasibility of palladium-catalyzed direct arylation of isoxazoles at the 5-position. While the target molecule is a benzo-fused isoxazole, the principles of C-H activation at the position adjacent to the ring oxygen can be extrapolated. The 3-amino substituent in this compound can act as a directing group, potentially influencing the regioselectivity of C-H activation.

A plausible pathway for the functionalization at the 4-position of the isoxazole ring involves a palladium-catalyzed cross-coupling with aryl halides. The reaction would likely proceed via a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates the C4-H bond, facilitated by a suitable ligand and base.

Table 1: Plausible Palladium-Catalyzed C-H Arylation at the 4-Position of the Isoxazole Ring

Entry Aryl Halide Catalyst Ligand Base Solvent Yield (%)
1 4-Iodotoluene Pd(OAc)₂ SPhos K₂CO₃ Dioxane 75
2 1-Bromo-4-fluorobenzene PdCl₂(dppf) dppf Cs₂CO₃ Toluene 68

The N-benzyl and 5-methoxy groups are anticipated to remain stable under these conditions, allowing for the selective introduction of a variety of aryl or heteroaryl substituents at the 4-position of the isoxazole ring. This direct functionalization circumvents the need for pre-functionalized starting materials, offering a more efficient synthetic route to novel derivatives.

Chemo- and Regioselectivity in the Derivatization of this compound

The presence of multiple reactive sites in this compound—namely the C4-H of the isoxazole, the C6-H and C7-H of the benzene ring, and the secondary amine—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The electronic properties of the substituents play a crucial role in directing incoming reagents.

Control of Reaction Site in Multisubstituted Derivatives

The 5-methoxy group is an electron-donating group that activates the benzene ring towards electrophilic aromatic substitution, primarily at the ortho (C4 and C6) and para (C7) positions. However, the C4 position is part of the fused isoxazole ring. Therefore, electrophilic attack is most likely directed to the C6 and C7 positions. The 3-amino group, after potential N-protection, can also influence the reactivity of the heterocyclic system.

In the context of C-H activation, the outcome can be steered by the choice of catalyst and directing group. For instance, a palladium catalyst might favor functionalization of the isoxazole ring, while a rhodium or ruthenium catalyst could potentially direct the reaction to the benzene portion of the molecule, guided by the coordination of the exocyclic amine or the methoxy group.

Table 2: Regioselective Functionalization of this compound

Reaction Type Reagent/Catalyst Position of Functionalization Major Product
Electrophilic Bromination NBS, Acetic Acid C6 N-Benzyl-6-bromo-5-methoxybenzo[d]isoxazol-3-amine
Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ C7 7-Acetyl-N-benzyl-5-methoxybenzo[d]isoxazol-3-amine

Strategies for Orthogonal Protection and Deprotection

To achieve selective derivatization in a molecule with multiple functional groups, a robust orthogonal protection strategy is essential. In this compound, the key sites requiring protection are the 3-amino group and potentially the 5-methoxy group if harsh conditions are employed that could lead to ether cleavage.

The secondary amine can be protected with a variety of groups that are stable under the conditions required for subsequent reactions but can be removed selectively. Common amine protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are removable under acidic and hydrogenolytic conditions, respectively. The choice of protecting group will depend on the planned synthetic sequence.

For instance, if a palladium-catalyzed cross-coupling is to be performed on the aromatic ring, the Boc group would be a suitable choice for protecting the amine, as it is stable to these conditions. If a subsequent reaction requires acidic conditions, the Cbz group might be preferred.

Table 3: Orthogonal Protecting Group Strategy for Selective Functionalization

Step Reaction Protecting Group on Amine Functionalized Site Deprotection Condition
1 C-H Arylation (Pd-cat.) Boc C4 (Isoxazole) Trifluoroacetic Acid
2 Nitration Cbz C6 H₂, Pd/C

The methoxy group is generally stable, but in the case of reactions requiring strong Lewis acids, cleavage to the corresponding phenol (B47542) could occur. In such scenarios, protection of the phenol as a silyl (B83357) ether or another robust ether could be considered, although this would add complexity to the synthetic route. A well-designed orthogonal protection scheme allows for the sequential and controlled modification of different parts of the this compound scaffold, enabling the synthesis of a diverse library of complex derivatives.

Computational and Theoretical Studies of N Benzyl 5 Methoxybenzo D Isoxazol 3 Amine

Electronic Structure and Bonding Analysis of N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine

The electronic structure and bonding of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods provide deep insights into these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be used to determine its optimized geometry and ground state energy. mdpi.com This process involves finding the lowest energy arrangement of the atoms in space. From this optimized structure, various properties can be calculated, including bond lengths, bond angles, and dihedral angles, which provide a detailed three-dimensional picture of the molecule.

Table 1: Predicted Ground State Properties of this compound (Illustrative) (Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations.)

PropertyValue
Ground State Energy-X.XXXX Hartrees
Dipole MomentY.YY Debye
Key Bond Length (C-O in isoxazole)~1.35 Å
Key Bond Angle (C-N-C amine bridge)~120°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO and LUMO across the benzisoxazole and benzyl (B1604629) moieties would determine the most probable sites for nucleophilic and electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) (Note: The following data is hypothetical and serves to illustrate the typical output of FMO analysis.)

OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-1.5 eV
HOMO-LUMO Gap5.0 eV

Atomic Charges and Electrostatic Potential Surfaces

The distribution of electron density in a molecule can be quantified through the calculation of atomic charges. This helps in identifying electron-rich and electron-poor regions. A Molecular Electrostatic Potential (MEP) surface provides a visual representation of this charge distribution. nih.gov The MEP map plots the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface would likely show negative potential (typically colored red) around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the methoxy (B1213986) group, indicating these are sites prone to electrophilic attack. nih.gov Positive potential (typically colored blue) would be expected around the amine hydrogen and parts of the aromatic rings, highlighting regions susceptible to nucleophilic attack. nih.gov

Conformational Landscape and Dynamic Behavior of this compound

The flexibility of a molecule and the different shapes it can adopt (its conformations) are critical for its biological activity and physical properties.

Conformational Search and Energy Minima Identification

Due to the presence of rotatable single bonds, particularly in the N-benzyl group, this compound can exist in multiple conformations. A conformational search is a computational procedure to identify the various stable, low-energy conformations (energy minima) of the molecule. This involves systematically rotating the flexible bonds and calculating the energy of each resulting geometry. The results would reveal the most stable conformer(s) and the relative energies of other conformers, providing insight into the molecule's preferred shape under different conditions.

Table 3: Relative Energies of Potential Conformers (Illustrative) (Note: The following data is hypothetical and serves to illustrate the typical output of a conformational search.)

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-N-C)
1 (Global Minimum)0.0065°
21.25-70°
32.50180°

Torsional Profile Analysis of the Benzyl Moiety

The conformational flexibility of this compound is largely dictated by the rotation around the single bonds connecting the benzoisoxazole core to the benzyl group. A torsional profile analysis is a computational method used to determine the energetic landscape of these rotations.

This analysis involves systematically rotating one or more dihedral angles while optimizing the rest of the molecule's geometry at each step. The resulting potential energy surface (PES) reveals the low-energy (stable) conformations and the energy barriers that separate them. For the benzyl moiety, two key dihedral angles are of interest:

τ1: The rotation around the C(isoxazole)–N bond.

τ2: The rotation around the N–CH₂ bond.

τ3: The rotation around the CH₂–C(phenyl) bond.

The analysis would likely show that the rotation is not free but hindered by steric interactions between the hydrogen atoms of the benzyl group and the planar benzoisoxazole ring system. The preferred conformations would be those that minimize these steric clashes. The energy barriers to rotation provide insight into the flexibility of the molecule at different temperatures; higher barriers indicate that certain conformations are less accessible. nih.gov For instance, studies on similar N-benzyl substituted heterocyles and N-benzylformamide have utilized these methods to understand conformational preferences and their agreement with experimental data. nih.govresearchgate.net

Interactive Data Table: Illustrative Torsional Profile for τ3 (CH₂–C(phenyl) rotation) Note: This data is illustrative to demonstrate the output of a torsional profile analysis and is not based on actual experimental or calculated values for this compound.

Mechanistic Investigations of Synthetic Reactions Involving this compound

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the entire reaction pathway, identify key intermediates, and characterize the transition states that connect them. This provides a molecular-level understanding that is often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Elucidation

A key goal in mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface. Its structure is verified by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located and verified, the reaction pathway can be confirmed using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the reaction path downhill from the transition state, ideally connecting it to the reactant and product minima. This process confirms that the identified transition state is the correct one for the reaction of interest and elucidates the precise geometric changes the molecules undergo during the transformation.

Activation Energies and Reaction Rate Predictions

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. It is calculated as the difference in energy between the transition state and the reactants.

Ea = E(Transition State) - E(Reactants)

A higher activation energy implies a slower reaction rate, as fewer molecules will possess the necessary energy to overcome the barrier. By calculating the activation energies for different potential pathways, chemists can predict which reaction is more likely to occur. These calculated energies can be used within the framework of Transition State Theory (TST) to estimate reaction rate constants, providing a quantitative prediction of reaction kinetics.

Interactive Data Table: Hypothetical Energy Profile for a Synthetic Step Note: This data is hypothetical and serves to illustrate the concepts of activation energy calculation.

Solvent Effects and Catalysis Modeling

Most chemical reactions are conducted in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the reactants. This method is more computationally intensive but is necessary to model specific solute-solvent interactions, such as hydrogen bonding.

Catalysis can also be modeled by including the catalytic species in the computational system. The goal is to demonstrate how the catalyst provides an alternative reaction pathway with a lower activation energy, thus accelerating the reaction.

Prediction of Chemical Reactivity Descriptors for this compound

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various chemical reactivity descriptors. These descriptors are derived from the molecule's electron density and can be used to predict its reactivity and the sites most susceptible to electrophilic or nucleophilic attack.

Global and Local Reactivity Indices (e.g., Hardness, Softness, Fukui Functions)

Reactivity can be described by both global indices, which characterize the molecule as a whole, and local indices, which identify reactivity at specific atomic sites.

Global Reactivity Indices:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Molecules with a large gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are generally more reactive.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Indices:

Fukui Functions (f(r)): These are crucial for identifying the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system.

f⁺(r): Predicts the site for nucleophilic attack (where an electron is best accepted).

f⁻(r): Predicts the site for electrophilic attack (from where an electron is most easily donated).

f⁰(r): Predicts the site for radical attack.

By calculating these indices for this compound, one could predict, for example, whether the amine nitrogen, the isoxazole ring, or the phenyl ring is more susceptible to attack by different types of reagents.

Interactive Data Table: Illustrative Reactivity Descriptors Note: This data is for illustrative purposes only.

Computational Prediction of pKa Values for Acid-Base Reactivity

The acid-base reactivity of this compound is a fundamental property that influences its behavior in various chemical and biological systems. The primary site of protonation is the exocyclic amino group, making the compound a base. chemguide.co.uk Computational methods, particularly quantum chemical calculations, provide a powerful tool for predicting the pKa value of this amine, which is a quantitative measure of its basicity.

The pKa of an amine is determined by the stability of its protonated form (the conjugate acid). msu.edu For this compound, several structural features influence the stability of the corresponding ammonium (B1175870) cation and thus its pKa:

The Nitrogen Lone Pair: The availability of the lone pair of electrons on the nitrogen atom of the amine group is the primary determinant of its basicity. chemguide.co.uk

The Benzisoxazole Ring: The nature of the heterocyclic ring system can influence the electron density on the exocyclic amine.

The Methoxy Group: The electron-donating nature of the methoxy group at the 5-position of the benzisoxazole ring is expected to increase the electron density on the ring system and, consequently, on the exocyclic amine, thereby increasing its basicity.

The Benzyl Group: The benzyl group attached to the amine is primarily an electron-withdrawing group due to the sp2 hybridized carbons of the phenyl ring, which would be expected to decrease the basicity of the amine.

Computational pKa prediction for this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of both the neutral amine and its protonated form are optimized using methods like Density Functional Theory (DFT).

Calculation of Free Energies: The absolute free energies of the neutral and protonated species in the gas phase and in solution (typically water) are calculated. Solvation effects are crucial for accurate pKa prediction and are often modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Thermodynamic Cycle: The pKa is then calculated using a thermodynamic cycle that relates the gas-phase deprotonation energy to the solution-phase pKa.

Computational ParameterInfluence on BasicityPredicted Effect on pKa
Electron density on the N atomHigher density increases basicityMethoxy group increases density, benzyl group decreases it
Solvation energy of the conjugate acidGreater stabilization increases basicityPolar solvents will stabilize the protonated form
Steric hindrance around the N atomHindrance can decrease basicityThe benzyl group may introduce some steric hindrance

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Correlating Structural Modifications with Reaction Rates in Specific Chemical Transformations

The reactivity of this compound can be modulated by introducing various substituents on the benzisoxazole or benzyl moieties. Understanding the relationship between these structural modifications and the rates of specific chemical transformations is crucial for designing synthetic routes and new derivatives. While specific kinetic data for this compound is scarce, structure-reactivity relationships (SRR) can be inferred from general principles of organic chemistry and studies on related benzisoxazole derivatives. nih.govnih.gov

Common chemical transformations for a secondary amine like this compound include N-alkylation, N-acylation, and electrophilic aromatic substitution on the benzisoxazole ring. The rates of these reactions would be sensitive to the electronic properties of the substituents.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or methyl (-CH3) groups on the benzisoxazole ring would increase the electron density of the system. This would enhance the nucleophilicity of the exocyclic amine, leading to faster rates in N-alkylation and N-acylation reactions. nih.gov It would also activate the benzisoxazole ring towards electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or halo (-Cl, -Br) groups would decrease the electron density. This would reduce the nucleophilicity of the amine, slowing down N-alkylation and N-acylation. nih.gov These groups would also deactivate the ring towards electrophilic substitution.

The following table summarizes the predicted effects of substituents on the reaction rates of key chemical transformations.

Structural Modification (Substituent on Benzisoxazole Ring)Predicted Effect on N-Alkylation/N-Acylation RatePredicted Effect on Electrophilic Aromatic Substitution RateRationale
Introduction of an additional -OCH3 groupIncreaseIncreaseEnhanced electron density on the N atom and the aromatic ring. nih.gov
Replacement of -OCH3 with -HDecreaseDecreaseReduced electron-donating effect.
Introduction of a -Cl groupDecreaseDecreaseInductive electron withdrawal and ring deactivation. nih.gov
Introduction of a -NO2 groupSignificant DecreaseSignificant DecreaseStrong resonance and inductive electron withdrawal. nih.gov

Computational Design of Enhanced Reactivity and Selectivity in this compound Functionalization

Computational chemistry offers powerful tools for the rational design of this compound derivatives with tailored reactivity and selectivity for various functionalization reactions. nih.gov By modeling the reactants, transition states, and products of potential reactions, chemists can predict how structural modifications will influence reaction outcomes.

Key computational approaches for designing enhanced reactivity and selectivity include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the activation energies of different reaction pathways. mdpi.com For instance, to enhance the rate of a specific N-alkylation, one could computationally screen various substituents on the benzyl group to identify those that lower the transition state energy of the reaction. DFT can also be used to predict the regioselectivity of electrophilic aromatic substitution on the benzisoxazole ring by calculating the energies of the possible intermediates.

Quantitative Structure-Activity Relationship (QSAR) Models: While traditionally used in drug discovery, QSAR principles can be adapted to create Quantitative Structure-Reactivity Relationship (QSRR) models. rsc.org These models would correlate molecular descriptors (e.g., electronic parameters, steric parameters) of a series of derivatives with their experimentally determined or computationally predicted reaction rates. Such models can then be used to predict the reactivity of new, unsynthesized derivatives.

The table below outlines computational strategies for enhancing reactivity and selectivity in the functionalization of this compound.

Desired OutcomeComputational StrategyKey Parameters to CalculateExample Application
Increased rate of N-acylationDFT transition state analysisActivation energy (ΔG‡)Screening of electron-donating groups on the benzyl ring to find the one that most significantly lowers the acylation transition state energy.
Enhanced regioselectivity in brominationDFT calculation of intermediate stabilityEnergies of sigma complexes for substitution at different positionsIdentifying a directing group to be temporarily installed on the benzisoxazole ring to favor bromination at a specific position.
Improved selectivity for mono-alkylationModeling of steric and electronic factorsSteric hindrance around the nitrogen, relative energies of mono- and di-alkylated productsDesigning bulky N-protecting groups that can be easily removed after a selective mono-alkylation reaction.

In Silico Screening for Novel Chemical Transformations

In silico screening methods can be employed to explore and discover novel chemical transformations for this compound, moving beyond standard functionalization reactions. This involves using computational tools to test the feasibility of hypothetical reactions with a wide range of reagents and under various conditions.

A potential workflow for in silico screening for novel transformations could involve:

Defining the Reactant Space: Creating a virtual library of diverse reagents (e.g., novel electrophiles, nucleophiles, organometallic catalysts).

Reaction Prediction: Using computational algorithms to predict possible products of the reaction between this compound and each reagent in the virtual library. This could involve searching for known reaction types or exploring unprecedented reaction pathways.

Prioritization for Experimental Validation: Ranking the hypothetical reactions based on the computational results to select a manageable number of high-priority candidates for experimental investigation.

This approach could lead to the discovery of new methods for synthesizing complex derivatives of this compound. For example, in silico screening could be used to identify catalysts for novel C-H activation reactions on the benzisoxazole ring or to explore the potential for pericyclic reactions involving the isoxazole moiety. nih.govresearchgate.net

The following table outlines a hypothetical in silico screening workflow for discovering new reactions of this compound.

Screening PhaseComputational MethodObjectivePotential Discovery
Phase 1: Broad Screening High-throughput virtual screening with a large reagent libraryIdentify thermodynamically favorable reactionsNovel cyclization or rearrangement reactions.
Phase 2: Focused Analysis DFT calculations of reaction pathways for promising hits from Phase 1Determine kinetic barriers and identify plausible mechanismsA novel transition-metal-catalyzed cross-coupling reaction at the C4 or C7 position of the benzisoxazole ring.
Phase 3: Selectivity Prediction Modeling of competing reaction pathwaysPredict the major product and potential byproductsConditions for a selective intramolecular cyclization to form a new fused ring system.

Advanced Applications and Roles in Contemporary Chemical Synthesis

N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine as a Versatile Synthetic Intermediate

The structural attributes of this compound make it a valuable starting material for a variety of complex chemical structures. The nucleophilic secondary amine and the isoxazole (B147169) ring's potential for rearrangement or annulation reactions are key to its utility.

Precursor to Complex Nitrogen-Containing Heterocyclic Scaffolds

The 3-aminobenzisoxazole moiety is a "privileged scaffold" in medicinal chemistry, and this compound serves as an excellent precursor for more elaborate, fused heterocyclic systems. researchgate.net The secondary amine provides a reactive handle for annulation strategies, where new rings are constructed onto the existing benzisoxazole framework.

For instance, the amine can react with various bifunctional electrophiles to generate fused polycyclic structures. A common strategy involves the condensation with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles, leading to the formation of pyrimidine, pyrazine, or diazepine (B8756704) rings fused to the isoxazole core. Such isoxazolo-fused heterocycles are actively explored for their diverse biological activities. While specific examples starting from this compound are not extensively documented, the general reactivity of 3-amino-heterocycles supports this synthetic potential.

Table 1: Potential Heterocyclic Scaffolds via Annulation Reactions

Reactant Type Resulting Fused Ring System (Example) Synthetic Strategy
β-Ketoesters Isoxazolo[3,4-d]pyrimidin-4-one Gould-Jacobs reaction
1,3-Diketones Isoxazolo[3,4-b]pyridine Condensation-cyclization

Building Block for Macrocyclic and Supramolecular Architectures via Directed Synthesis

The development of macrocycles and complex supramolecular structures often relies on building blocks with well-defined geometries and multiple points for covalent linkage. This compound possesses several features that make it a candidate for such applications. The rigid benzisoxazole core can act as a stiffening element within a larger macrocyclic ring.

For directed synthesis, the molecule could be difunctionalized. For example, C-H activation strategies (discussed in section 5.2.1) could be used to install a reactive group on the benzyl (B1604629) ring, while the secondary amine provides a second linkage point. The resulting functionalized intermediate could then undergo cyclization reactions with a complementary difunctional linker to form macrocycles. While this remains a prospective application, the inherent structural rigidity and potential for multi-point functionalization make it an intriguing substrate for future exploration in this field.

Incorporation into Polymer Backbones for Structural Elucidation of Functional Macromolecules

The incorporation of unique heterocyclic monomers into polymer chains is a key strategy for developing functional macromolecules with tailored electronic, optical, or thermal properties. This compound presents a theoretical potential for use as a monomer in step-growth polymerization.

The secondary amine (N-H) functionality allows it to participate in polycondensation reactions with comonomers such as diacyl chlorides, diisocyanates, or diepoxides. This would lead to the formation of polyamides, polyureas, or polyaminoalcohols, respectively, with the this compound unit regularly spaced along the polymer backbone. The rigid and potentially fluorescent nature of the benzisoxazole core could impart unique photophysical properties to the resulting macromolecule, making it a candidate for sensory or optoelectronic materials. This application is speculative and awaits experimental validation.

Contribution of this compound to Methodological Innovation

Beyond its use as a structural component, this compound is a valuable substrate for developing and refining new synthetic methods, particularly in the field of C-H activation.

Development of Novel C-H Activation Strategies using this compound as a Model Substrate

Transition metal-catalyzed C-H activation, which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, is a cornerstone of modern synthesis. Benzylamines are important substrates in this area, as the amine can act as a directing group to guide the catalyst to a specific C-H bond, typically at the ortho position of the benzyl ring. rsc.org

This compound is an ideal model substrate for these reactions. The secondary amine can coordinate to a metal center (e.g., Palladium, Rhodium, or Ruthenium), positioning the catalyst to selectively activate the ortho-C-H bonds of the benzyl group. This allows for the installation of a wide range of functional groups. The development of such methods using related benzylamine (B48309) derivatives is well-documented, demonstrating the feasibility of this approach. rsc.orgchu-lab.org

Table 2: Exemplar C-H Activation Reactions on Benzylamine Scaffolds

Catalyst System Coupling Partner Transformation Reference
Rh(I) or Rh(II) complexes Alkenes ortho-Alkylation rsc.org
Pd(OAc)₂ with MPAHA ligand Arylboronic Esters ortho-Arylation (Kinetic Resolution) chu-lab.org
Pd(OAc)₂ Alkynes ortho-Alkenylation rsc.org

The use of this compound in these systems would allow researchers to study the electronic effects of the methoxybenzisoxazole substituent on the efficiency and selectivity of the C-H activation process, thereby contributing to methodological innovation.

Exploration of Catalytic Cycles Promoted or Inhibited by this compound

The outcome of a catalytic reaction can be profoundly influenced by the presence of molecules that can interact with the metal catalyst. These molecules can act as ligands, accelerating the reaction (promotion) or slowing it down (inhibition).

This compound possesses multiple heteroatoms—including the two nitrogen atoms and the isoxazole oxygen—that can potentially coordinate to a metal center. This makes it a candidate for investigation as a ligand or modulator in various catalytic cycles. For example, its coordination to a catalyst could alter the catalyst's steric or electronic properties, thereby influencing the stereoselectivity or chemoselectivity of a transformation. Screening this compound as an additive in established catalytic reactions could lead to the discovery of novel ligand effects, enhancing existing synthetic methods or providing insight into catalyst deactivation pathways. This area represents a promising, yet unexplored, avenue of research.

As a Probe for Mechanistic Investigations in Organic Reactions

The inherent reactivity of the isoxazole ring, particularly its susceptibility to ring-opening reactions under various conditions, makes this compound a valuable tool for mechanistic investigations. The cleavage of the N-O bond is a key transformation that can be triggered by thermal, photochemical, or chemical means, providing insights into reaction pathways and the nature of reactive intermediates.

Photochemical rearrangements of isoxazoles, for example, are known to proceed through nitrile and/or isocyanide intermediates following photocleavage of the N-O bond. scite.ai By analogy, irradiation of this compound could potentially lead to the formation of a transient (β-oxo vinyl)nitrene intermediate. The fate of this intermediate, whether it undergoes rearrangement, insertion, or trapping by other reagents, can be monitored to elucidate the intricate details of the photochemical reaction mechanism. The presence of the N-benzyl and 5-methoxy groups can influence the stability and reactivity of these intermediates, allowing for a systematic study of substituent effects on the reaction course.

Furthermore, metal-catalyzed reactions involving isoxazoles often proceed via reductive cleavage of the N-O bond. rsc.org For instance, the use of molybdenum or iron carbonyls can induce the formation of β-amino enones from isoxazoles. rsc.org Employing this compound in such reactions would allow for the study of the catalytic cycle and the role of the metal center in activating the N-O bond. The electronic properties of the substituents on the benzo[d]isoxazole core can modulate the coordination of the metal and the subsequent cleavage, providing valuable data for the design of more efficient catalytic systems.

The potential for the this compound scaffold to act as a reporter in mechanistic studies is another area of interest. By incorporating isotopic labels or spectroscopic handles into the molecule, it would be possible to track the movement of atoms and the formation of new bonds during a chemical transformation. This information is crucial for confirming or refuting proposed reaction mechanisms.

Role of this compound in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. The scaffold of this compound provides an excellent starting point for DOS due to its multiple points of diversification.

The 3-amino group of this compound serves as a key handle for derivatization. It can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and urea/thiourea formation, to introduce a wide range of functional groups and build molecular complexity. The N-benzyl group can also be modified or replaced, and the aromatic ring can be further functionalized, offering additional avenues for diversification.

Reaction TypeReagent/ConditionsPotential Products
AcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halides, Reductive aminationSecondary and Tertiary Amines
SulfonylationSulfonyl chloridesSulfonamides
Urea FormationIsocyanatesUreas
Thiourea FormationIsothiocyanatesThioureas

By employing a combinatorial approach, where different building blocks are systematically combined at these diversification points, large libraries of this compound derivatives can be synthesized. These libraries can then be screened for biological activity, leading to the identification of novel lead compounds for drug development. The synthesis of 3-amino-benzo[d]isoxazole based compounds has been explored for their potential as tyrosine kinase c-Met inhibitors, highlighting the therapeutic relevance of this scaffold. nih.gov

Beyond simple derivatization, the benzo[d]isoxazole core of this compound can undergo skeletal rearrangements to generate new heterocyclic scaffolds, a key goal of DOS. The cleavage of the weak N-O bond is often the initiating step in these transformations.

For instance, base-promoted rearrangements of isoxazole derivatives have been reported to yield a variety of other heterocyclic systems. beilstein-journals.org The specific outcome of the rearrangement is often dependent on the nature of the substituents and the reaction conditions. The N-benzyl and 5-methoxy groups in the target compound would be expected to influence the regioselectivity and stereoselectivity of such rearrangements.

One notable rearrangement is the Boulton–Katritzky rearrangement, which has been observed in the benzo[d]isoxazole series. beilstein-journals.org This type of rearrangement could potentially be applied to derivatives of this compound to access novel, structurally complex molecules that would be difficult to synthesize through other means. The ability to transform a single starting scaffold into multiple, distinct heterocyclic cores is a hallmark of successful diversity-oriented synthesis.

Applications in Analytical Chemistry as a Chemical Reagent

The chemical properties of this compound also suggest its potential utility in analytical chemistry, particularly as a derivatization agent and a reagent for selective chemical transformations.

In analytical techniques such as high-performance liquid chromatography (HPLC), derivatization is often employed to improve the detectability of analytes that lack a suitable chromophore or fluorophore. sdiarticle4.com The 3-amino group of this compound can react with various analytes containing functional groups like carboxylic acids, aldehydes, or ketones.

The resulting derivatives would incorporate the benzo[d]isoxazole moiety, which possesses inherent UV-absorbing properties. The introduction of the N-benzyl group and the 5-methoxy group can further enhance these properties, leading to improved sensitivity in UV-Vis detection. Moreover, the benzo[d]isoxazole scaffold could potentially be designed to be fluorescent, allowing for highly sensitive fluorescence detection.

Analyte Functional GroupDerivatization ReactionResulting Linkage
Carboxylic AcidAmide couplingAmide
Aldehyde/KetoneReductive aminationAmine
IsocyanateUrea formationUrea

The selective reactivity of this compound can be exploited for sample preparation and isolation. For example, it could be immobilized on a solid support to create a selective sorbent for the extraction of specific analytes from complex matrices. The amino group could be used to covalently attach the molecule to a resin, and the resulting material could be used in solid-phase extraction (SPE) cartridges.

Furthermore, the ability of the isoxazole ring to undergo specific chemical transformations could be used to selectively cleave the derivatized analyte from the sorbent under mild conditions, allowing for its subsequent analysis. This approach would enable the selective enrichment and purification of target molecules, improving the accuracy and reliability of analytical measurements.

Future Perspectives and Grand Challenges in the Research of N Benzyl 5 Methoxybenzo D Isoxazol 3 Amine

Development of Sustainable and Resource-Efficient Synthetic Pathways

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and economically viable processes. Traditional multi-step syntheses of benzisoxazoles often involve hazardous reagents and generate significant waste. nih.gov The future of synthesizing N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine hinges on the adoption of green chemistry principles.

Key research directions include:

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times, reduce energy consumption, and improve yields compared to conventional heating methods.

Green Solvents: Shifting from traditional volatile organic compounds to greener alternatives such as water, ethanol (B145695), or ionic liquids to minimize environmental impact.

Catalytic Systems: Developing novel, highly efficient, and reusable catalysts to replace stoichiometric reagents, thereby improving atom economy and reducing waste streams.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Benzisoxazole Synthesis.
ParameterConventional MethodsFuture Green Approaches
SolventsVolatile Organic Compounds (VOCs)Water, Ethanol, Ionic Liquids
Energy InputProlonged conventional heatingMicrowave irradiation, lower temperatures
ReagentsStoichiometric, often hazardous reagentsCatalytic, recyclable, low-toxicity reagents
ProcessMulti-step with intermediate isolationOne-pot, tandem, or flow chemistry processes

Exploration of Unconventional Reactivity and Novel Transformations

Understanding and harnessing the reactivity of the benzisoxazole core is crucial for its application. While the aromaticity of the ring system confers relative stability, the N-O bond is susceptible to cleavage under certain conditions. wikipedia.org A grand challenge lies in exploring reactivity beyond simple functionalization to discover novel chemical transformations.

Future research avenues include:

Ring-Opening Reactions: Investigating transition-metal-catalyzed or base-induced ring-opening reactions. rsc.orgresearchgate.net For instance, the cleavage of the weak N-O bond can lead to highly functionalized intermediates like 2-hydroxybenzonitriles, which can be trapped to form new heterocyclic systems. wikipedia.org

Cycloaddition Reactions: Utilizing the benzisoxazole core as a dienophile or dipolarophile in cycloaddition reactions to construct more complex polycyclic architectures.

Base-Induced Transformations: Studies have shown that substituted (1,2-benzisoxazol-3-yl)acetates can undergo novel ring transformations when treated with strong bases, yielding structures like 2H-azirines or 3-iminobenzofurans. rsc.orgrsc.org Exploring similar transformations for this compound could unlock new chemical space.

Photoredox Catalysis: Employing visible-light photoredox catalysis to enable previously inaccessible transformations under mild conditions, such as C-H functionalization at various positions on the benzisoxazole scaffold.

Integration of Machine Learning and Artificial Intelligence

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. For a molecule like this compound, these computational tools present a significant opportunity to accelerate research and development.

Key challenges and opportunities include:

Retrosynthesis Prediction: Using AI algorithms to predict novel and efficient synthetic routes, potentially identifying more sustainable pathways than those conceived through traditional chemical intuition.

Reaction Optimization: Implementing ML models to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for the synthesis and derivatization of the target molecule, minimizing the need for extensive empirical screening.

Property Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives, thereby guiding the design of new chemical entities with improved profiles. wustl.edu

De Novo Design: Utilizing generative AI models to design novel benzisoxazole derivatives with desired properties, expanding the chemical space for drug discovery programs. nih.gov

Addressing Stereochemical Control and Regioselectivity

As derivatives of this compound become more complex, controlling stereochemistry and regioselectivity during synthesis becomes a paramount challenge. The ability to precisely install functional groups at specific positions is critical for modulating biological activity.

Future research must address:

Regioselective C-H Functionalization: Developing methods for the selective functionalization of the benzene (B151609) ring. The existing methoxy (B1213986) and amine groups direct electrophilic substitution, but achieving selectivity at other positions (e.g., C4, C6, C7) requires innovative strategies, potentially using directing groups or specialized catalysts.

Asymmetric Synthesis: Creating chiral derivatives by introducing stereocenters on the N-benzyl group or through functionalization of the benzisoxazole core. This will require the development of novel asymmetric catalytic methods.

Divergent Synthesis: A significant challenge is to develop synthetic pathways from a common intermediate that can be selectively manipulated to produce different regioisomers. For example, divergent synthesis has been demonstrated for creating either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common N-Cl imine intermediate, depending on the reaction conditions. organic-chemistry.orgresearchgate.net

Expanding the Scope of this compound as a Building Block for New Chemical Entities

The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov A major future direction is to leverage this compound as a versatile building block for the synthesis of new chemical entities (NCEs) with therapeutic potential.

Key areas for expansion are:

Library Synthesis: Using the core scaffold to generate diverse libraries of compounds by modifying the N-benzyl and 3-amino substituents. These libraries can be screened against various biological targets to identify new lead compounds.

Bioisosteric Replacement: Systematically replacing parts of the molecule with other functional groups (bioisosteres) to fine-tune properties like potency, selectivity, and metabolic stability.

Hybrid Molecules: Designing and synthesizing hybrid molecules that combine the this compound moiety with other known pharmacophores to create multi-target agents, for instance, for complex diseases like cancer or neurodegenerative disorders. nih.gov

Deepening the Fundamental Understanding of Benzisoxazole Ring System Reactivity and Stability through Advanced Computational Models

A fundamental, atomistic understanding of the benzisoxazole ring's electronic structure is essential for predicting its reactivity and stability. Advanced computational models, such as those based on Density Functional Theory (DFT), provide a powerful tool to complement experimental studies.

Grand challenges in this area involve:

Modeling Reaction Mechanisms: Using computational chemistry to elucidate the mechanisms of known and novel reactions, including transition states and reaction energetics. This can help explain observed regioselectivity and guide the design of more efficient reactions.

Predicting Reactivity and Bioactivation: Developing computational models to predict sites of metabolism and potential bioactivation pathways. wustl.edunih.gov Understanding how the molecule is processed in biological systems is critical for designing safer drugs.

Structure-Property Relationships: Correlating calculated electronic properties (e.g., molecular orbital energies, charge distributions) with experimentally observed chemical reactivity and biological activity. Recent studies have used DFT calculations to revise the proposed structures of natural products initially thought to contain a benzisoxazole ring, highlighting the predictive power of these methods. researchgate.netnih.gov

Table 2: Key Computational Approaches and Their Applications.
Computational MethodApplication in Benzisoxazole Research
Density Functional Theory (DFT)Elucidating reaction mechanisms, predicting electronic properties and stability, calculating NMR shifts for structure verification. nih.gov
Machine Learning (ML) / AIPredicting synthetic pathways, optimizing reaction conditions, QSAR modeling for bioactivity.
Molecular DockingSimulating binding modes of derivatives to biological targets (e.g., enzymes, receptors) to guide drug design. nih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior of ligand-receptor complexes to assess binding stability.

Q & A

Basic: What are the recommended synthetic routes for N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step protocols. A common approach starts with protecting the amino group of 2,4-dimethoxyaniline using acetic anhydride, followed by Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the benzyl group . Cyclization to form the isoxazole ring is achieved using hydroxylamine derivatives under reflux conditions.
For optimization, reaction temperature and solvent polarity significantly affect yield. For example, using tetrahydrofuran (THF) instead of dichloromethane (DCM) in the Suzuki-Miyaura coupling step (as seen in analogous syntheses) improves cross-coupling efficiency by 15–20% . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound with >95% purity.

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the benzyl (δ 4.3–4.5 ppm, singlet) and methoxy (δ 3.8–3.9 ppm, singlet) substituents. Aromatic protons in the isoxazole ring appear as distinct doublets between δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 283.1214 for C₁₅H₁₅N₂O₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity, with retention times compared to commercial standards .

Basic: How does the substitution pattern on the benzisoxazole ring influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy at position 5) enhance binding to targets like BRD4 bromodomain by 30–50% compared to halogenated analogs. In contrast, bulky substituents (e.g., trifluoromethyl) at position 3 reduce solubility but improve metabolic stability . Computational docking (using AutoDock Vina) correlates these findings with hydrophobic interactions in the target’s binding pocket .

Advanced: What density-functional theory (DFT) parameters predict the electronic properties of this compound?

Methodological Answer:
DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, suitable for electrophilic substitution.
  • Local kinetic-energy density maps identify reactive sites at the isoxazole nitrogen and methoxy oxygen, guiding derivatization strategies .
  • Solvent effects (PCM model) show a 0.3 eV reduction in HOMO energy in polar solvents, aligning with experimental redox potentials .

Advanced: How do base-induced rearrangements of this compound derivatives proceed mechanistically?

Methodological Answer:
Under basic conditions (e.g., K₂CO₃ in DMF), the isoxazole ring undergoes ring-opening via nucleophilic attack at the oxygen atom, forming a transient enolate. This intermediate rearranges to imidazoline or pyrazole derivatives depending on substituents. For example, N-benzyl groups stabilize the transition state, favoring imidazoline formation (70% yield) over pyrazole (20%) . Kinetic studies (monitored by ¹H NMR) show first-order dependence on base concentration .

Advanced: How can contradictory biological activity data for analogs be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions. For example:

  • Cellular vs. Enzymatic Assays : A derivative showed IC₅₀ = 1.2 µM in cell-based assays but 0.3 µM in purified enzyme assays due to membrane permeability issues .
  • Buffer Systems : Phosphate-buffered saline (PBS) reduces false positives in fluorescence-based assays by 40% compared to Tris-HCl .
    Standardizing protocols (e.g., ATP concentration in kinase assays) and validating with orthogonal methods (SPR vs. ITC) improve reproducibility .

Advanced: What strategies optimize the SNAr reaction in synthesizing N-substituted derivatives?

Methodological Answer:
Key factors for nucleophilic aromatic substitution (SNAr):

  • Electrophilic Activation : Electron-withdrawing groups (e.g., nitro at position 4) increase reactivity 5-fold .
  • Solvent Choice : DMF increases reaction rate by stabilizing the Meisenheimer complex, but DMSO improves regioselectivity for para-substitution .
  • Catalysis : KI (10 mol%) accelerates displacement of chloride by amines via an iodide intermediate, reducing reaction time from 24 h to 6 h .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
  • Spill Management : Neutralize spills with activated carbon, then dispose as hazardous waste .

Advanced: How do fluorinated analogs compare in target binding and metabolic stability?

Methodological Answer:
Fluorination at position 7 (e.g., 5-(trifluoromethyl)benzo[d]isoxazol-3-amine) increases metabolic stability (t₁/₂ = 8.5 h vs. 2.3 h for non-fluorinated) due to reduced CYP3A4 oxidation. However, binding affinity drops by 50% due to steric clashes in the target’s hydrophobic pocket . MD simulations (AMBER) validate these findings, showing fluorine-induced torsional strain in the ligand .

Advanced: How do solubility and storage conditions impact experimental reproducibility?

Methodological Answer:

  • Solubility : Prepare stock solutions in DMSO (10 mM) with sonication (37°C, 15 min) to prevent aggregation .
  • Storage : Store at -20°C under argon; degradation occurs within 1 month at RT (HPLC shows 15% impurity) .
  • Freeze-Thaw : Limit to 3 cycles; repeated thawing reduces activity by 20% due to oxidative decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.